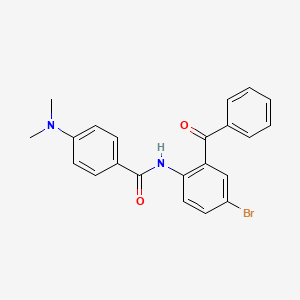
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase inhibitors. BB-94 is a potent inhibitor of various matrix metalloproteinases (MMPs) including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-13, and MMP-14. The inhibition of MMPs by BB-94 has been shown to have various therapeutic applications, especially in the field of cancer research.
Mécanisme D'action
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of ECM proteins such as collagen, elastin, and laminin. The inhibition of MMPs by N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide prevents the degradation of ECM proteins and maintains the structural integrity of tissues.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide inhibits the migration and invasion of tumor cells by preventing the degradation of ECM proteins. N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. In vivo studies have shown that N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has anti-tumor effects by inhibiting tumor cell invasion and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has several advantages as a research tool for studying MMPs and their role in various diseases. N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide is a potent and selective inhibitor of MMPs and can be used to study the specific functions of individual MMPs in vitro and in vivo. However, N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has some limitations as a research tool. N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies. N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide also has off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide and its therapeutic potential. One possible direction is to develop more potent and selective MMP inhibitors based on the structure of N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide. Another direction is to study the role of MMPs in other diseases such as cardiovascular disease and neurodegenerative diseases. The development of new MMP inhibitors and the identification of new therapeutic targets for MMP inhibition could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide involves the reaction of 4-(dimethylamino)benzoyl chloride with 2-benzoyl-4-bromophenol in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide. The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
Applications De Recherche Scientifique
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has been extensively studied for its therapeutic potential in various diseases, especially cancer. The inhibition of MMPs by N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has been shown to have anti-tumor effects by preventing the degradation of extracellular matrix (ECM) and inhibiting tumor cell invasion and metastasis. N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2/c1-25(2)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDDXENBIAJXPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)
![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)
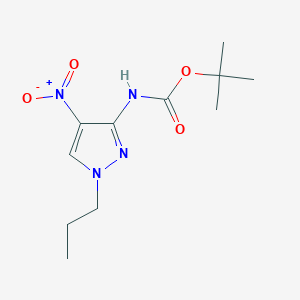
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)
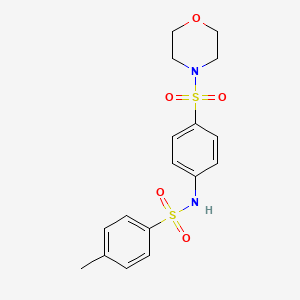
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)
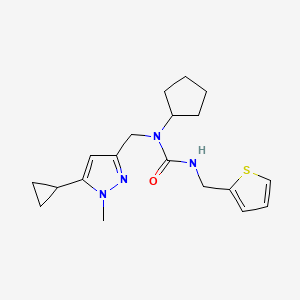
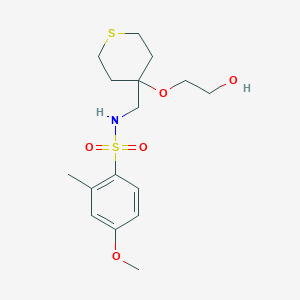
![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)
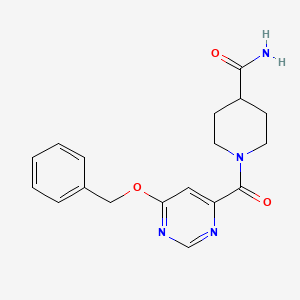
![7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2412855.png)

